2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline
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Overview
Description
2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline is a complex organic compound that features a quinoline core substituted with fluorophenyl and trifluoromethylphenyl groups
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agent used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit significant biological activities and are used in various pharmaceutical applications.
Trifluoromethyl-containing compounds: These compounds are known for their stability and unique chemical properties, making them valuable in both pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the combination of fluorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F4NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITZFBDTOXPURB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)F)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F4NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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